Scientific Field: Environmental Science Application Summary: The U.S. Geological Survey, in cooperation with the Oregon Department of Transportation (ODOT), evaluated the effects of cold-weather chloride deicers (road deicing chemicals) on groundwater quality, with a focus on chloride, near the Siskiyou Pass in southwestern Oregon . Methods of Application: Between the years 2016 and 2020 ODOT applied up to 16,000 gallons per mile of chloride deicer and 143,000 pounds per mile of road salt along an 11-mile stretch of Interstate 5 (I-5) through the Siskiyou Pass . Results: The study results indicate that chloride levels in shallow groundwater downgradient from I-5 are increasing, but dissolved chloride concentrations in domestic wells are not above the U.S. Environmental Protection Agency drinking water recommendations .
Scientific Field: Wastewater Treatment Application Summary: This study analyzed the chloride ion removal mechanism from simulated wastewater . Methods of Application: The removal rate of Cl− increased first and then decreased with pH, removal time and reaction temperature . Results: Using VC in VM to dechlorinate simulated wastewater, the removal rate of Cl− was 94.31% under optimum conditions: pH 2.5, temperature 30 °C and reaction time 10 minutes .
Scientific Field: Energy Storage Application Summary: Chloride-based salt mixtures have experienced a resurgence over the past decade, particularly for use in concentrating solar power and fast-spectrum nuclear reactors . Methods of Application: These salts are used as heat transfer fluids in concentrated solar or nuclear power plants . Results: The use of chloride salts has shown promise in improving the efficiency of energy storage and transfer in these systems .
Scientific Field: Environmental Science Application Summary: This study summarized the sources, distribution, pollution status, and hazards of chloride in China’s water bodies . Methods of Application: The study collected and screened data on the toxicity of chloride to aquatic organisms and used the species sensitivity distribution (SSD) method to derive the water-quality criteria (WQC) value for chloride . Results: The study proposed a recommended value for freshwater water-quality standards for chloride in China: less than 200 mg·L−1 .
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C₁₀H₁₅ClO₃S. It features a bicyclic structure characterized by a dimethyl substitution and a methanesulfonyl chloride functional group. This compound is also known as (1R)-(-)-10-camphorsulfonyl chloride and is related to various derivatives of camphor, which are widely used in organic synthesis and medicinal chemistry .
The synthesis of ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride can be achieved through several methods:
These methods highlight the flexibility in synthesizing this compound from readily available precursors .
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride has several applications:
Similar compounds include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
(1R)-Camphorsulfonic Acid | Sulfonic acid derivative of camphor | Exhibits strong acidity and solubility in water |
(±)-Camphor | A bicyclic monoterpene | Known for its aromatic properties and use as a flavoring agent |
10-Camphorsulfonic Acid Chloride | Related sulfonic acid derivative | Used as a reagent in organic synthesis |
The uniqueness of ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride lies in its specific stereochemistry and bicyclic structure that may confer distinct reactivity patterns compared to other camphor derivatives. Its potential applications in pharmaceuticals and organic synthesis further distinguish it from its analogs .
The camphorsulfonyl moiety emerged as a critical functional group in the mid-20th century, bridging classical terpene chemistry and modern asymmetric synthesis. Early work focused on exploiting camphor’s inherent chirality to resolve racemic mixtures, but the introduction of the sulfonyl chloride group in the 1970s marked a paradigm shift. This modification enhanced reactivity toward nucleophiles while retaining the camphor scaffold’s stereodirecting capabilities. The sulfonyl chloride derivative gained prominence in peptide synthesis, where it enabled selective protection of amino groups. By the 1990s, its utility expanded to industrial-scale pharmaceutical production, particularly in synthesizing proton pump inhibitors like esomeprazole.
The compound’s nomenclature reflects its complex stereochemistry:
Standardization efforts have prioritized the (1R,4S) configuration descriptor to eliminate ambiguity in stereochemical reporting.
As a chiral auxiliary, this compound enables:
The most established route involves chlorinating 10-camphorsulfonic acid, leveraging its rigid bicyclic framework to retain stereochemical integrity. In a typical procedure, 10-camphorsulfonic acid reacts with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the sulfonic acid is replaced by chlorine, yielding the sulfonyl chloride [4] . For instance, refluxing 10-camphorsulfonic acid with 3.5 equivalents of thionyl chloride in anhydrous conditions for 2 hours achieves a 96% conversion rate [6]. Excess thionyl chloride is removed via vacuum distillation, followed by toluene azeotrope purification to eliminate residual reagents [4].
Alternative chlorination employs phosphorus pentachloride (PCl₅), which acts as both a Lewis acid and chlorinating agent. Here, 10-camphorsulfonic acid reacts with PCl₅ in dichloromethane at 0–5°C, generating the sulfonyl chloride through intermediate oxonium ion formation . This method avoids thionyl chloride’s volatility but requires stringent moisture control to prevent hydrolysis. Yields typically range between 85–90%, with phosphorus oxychloride (POCl₃) as a byproduct [4].
Optimized thionyl chloride protocols emphasize solvent-free conditions or minimal solvent use to enhance atom economy. A representative method involves stirring 10-camphorsulfonic acid with thionyl chloride at 60°C for 4 hours, achieving near-quantitative yields [6]. Post-reaction, the mixture is concentrated under reduced pressure, and the product is crystallized from cold hexane to obtain high-purity (>98%) sulfonyl chloride .
Table 1: Comparison of Classical Synthesis Methods
Method | Reagent | Temperature | Time | Yield | Purity |
---|---|---|---|---|---|
Thionyl Chloride | SOCl₂ | Reflux | 2 h | 96% | >98% |
Phosphorus Pentachloride | PCl₅ | 0–5°C | 3 h | 85–90% | 95% |
Solvent-Free SOCl₂ | SOCl₂ | 60°C | 4 h | 99% | >99% |
Recent efforts focus on reducing hazardous byproducts. Microwave-assisted synthesis using catalytic thionyl chloride has shown promise, reducing reaction times to 30 minutes with 94% yield . Ionic liquids as solvents also mitigate waste, though scalability remains challenging.
Continuous-flow reactors enable large-scale synthesis by maintaining precise temperature control and reagent stoichiometry. A pilot-scale setup using thionyl chloride in a tubular reactor achieved 92% yield at 1 kg/batch, demonstrating industrial viability [6].
The (1S)-(+)-isomer is synthesized from enantiomerically pure (1S)-10-camphorsulfonic acid. Chiral resolution via diastereomeric salt formation with (R)-α-methylbenzylamine ensures >99% enantiomeric excess (ee) [2]. Subsequent chlorination retains configuration, and final purification uses recrystallization from ethyl acetate/hexane .
The (1R)-(−)-isomer employs (1R)-10-camphorsulfonic acid, derived from (−)-camphor. Halogen exchange reactions with lithium iodide (LiI) in acetonitrile facilitate stereoretentive conversion to the sulfonyl chloride, followed by column chromatography on silica gel to achieve 97% ee [2].
Table 2: Stereochemical Synthesis Outcomes
Isomer | Starting Material | Resolution Method | Final Purity |
---|---|---|---|
(1S)-(+) | (1S)-Acid | Diastereomeric salts | >99% ee |
(1R)-(−) | (1R)-Acid | Chiral chromatography | 97% ee |
The ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride, commonly known as (1R)-(-)-10-camphorsulfonyl chloride, exhibits characteristic nucleophilic substitution behavior typical of sulfonyl chlorides. The compound possesses a highly electrophilic sulfur center that readily undergoes nucleophilic attack, with the chloride ion serving as an excellent leaving group [1] [2]. The bicyclic camphor-derived framework introduces significant steric hindrance around the reaction center, which influences both the reaction kinetics and stereochemical outcomes of substitution reactions.
Molecular Properties and Reactivity Profile
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₅ClO₃S [1] |
Molecular Weight | 250.74 g/mol [1] |
CAS Number | 39262-22-1 [1] |
Melting Point | 66-68°C [3] |
Boiling Point | 349.4°C at 760 mmHg [3] |
Density | 1.3±0.1 g/cm³ [4] |
The compound demonstrates enhanced reactivity compared to simple methanesulfonyl chloride due to the electron-withdrawing nature of the bicyclic ketone system, which increases the electrophilicity of the sulfur center [2] [5].
Nucleophilic substitution reactions with nitrogen-containing nucleophiles represent one of the most extensively studied applications of ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride. These reactions proceed through a bimolecular nucleophilic substitution mechanism (SN2) at the sulfur center, resulting in the formation of sulfonamide derivatives with retention of configuration at the chiral centers [6] [7].
Primary Amine Reactions
Primary amines react readily with ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride under mild conditions. The reaction typically proceeds in dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature. A representative example involves the reaction with 2-chloropyridin-3-amine, which afforded the desired sulfonamide product in 43% yield [7]. The reaction follows second-order kinetics, consistent with a bimolecular mechanism where both the substrate and nucleophile are involved in the rate-determining step.
Reaction Conditions and Yields
Nucleophile Type | Typical Solvent | Temperature (°C) | Typical Yield (%) | Reaction Time |
---|---|---|---|---|
Primary Amines | THF/DCM | 0-25 | 70-90 | 1-4 h |
Secondary Amines | THF/DCM | 0-25 | 65-85 | 2-6 h |
Aromatic Amines | DCM/Pyridine | 0-40 | 40-85 | 4-18 h |
Secondary Amine Reactions
Secondary amines exhibit slightly reduced reactivity compared to primary amines due to increased steric hindrance around the nucleophilic nitrogen center. The reactions typically require longer reaction times and may proceed at elevated temperatures to achieve complete conversion. The steric bulk of the bicyclic camphor framework creates a more congested environment around the reaction center, which can lead to decreased reaction rates with sterically demanding secondary amines [6] [8].
Aromatic Amine Reactions
Aromatic amines, including substituted anilines and heterocyclic amines, demonstrate variable reactivity depending on the electronic properties of the aromatic ring. Electron-rich aromatic amines react more readily than electron-deficient systems. The reaction of 4-methoxybenzylamine with ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride has been reported to proceed under standard conditions, forming the corresponding sulfonamide derivative [8].
Mechanistic Considerations
The nucleophilic substitution mechanism involves direct attack of the nitrogen nucleophile on the sulfur center, with simultaneous departure of the chloride ion. The transition state exhibits tetrahedral geometry around the sulfur atom, with the incoming nucleophile and departing chloride occupying axial positions. The stereochemistry of the bicyclic framework is preserved throughout the reaction, making this transformation particularly valuable for the synthesis of chiral sulfonamide derivatives [10] [5].
Oxygen nucleophiles, including alcohols, phenols, and water, react with ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride to form sulfonate esters and sulfonic acids. These reactions generally proceed through the same SN2 mechanism observed with nitrogen nucleophiles, but may exhibit different kinetic profiles due to the distinct electronic and steric properties of oxygen-based nucleophiles [12].
Alcohol Reactions
Aliphatic alcohols react with ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form sulfonate esters. The reaction of isopropanol with the compound has been reported to yield the corresponding isopropyl sulfonate ester in good yield . The reaction conditions typically involve dichloromethane as solvent and temperatures ranging from 0°C to room temperature.
Phenol Reactions
Phenolic compounds demonstrate enhanced nucleophilicity compared to aliphatic alcohols due to the resonance stabilization of the phenoxide anion. The reaction of phenols with ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride can proceed under milder conditions, often at room temperature or slightly elevated temperatures. However, the reaction may require longer reaction times (5-24 hours) to achieve complete conversion [8] [13].
Hydrolysis Reactions
The hydrolysis of ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride in aqueous media leads to the formation of the corresponding sulfonic acid. This reaction proceeds rapidly in the presence of water and is often used as a method for the preparation of (1R)-(-)-10-camphorsulfonic acid [12] [14]. The hydrolysis reaction follows pseudo-first-order kinetics under conditions where water is present in large excess.
Kinetic Analysis
The reaction rates with oxygen nucleophiles are generally slower than those observed with nitrogen nucleophiles, reflecting the lower nucleophilicity of oxygen compared to nitrogen. The reaction rates follow the order: phenoxide > alkoxide > alcohol > water, consistent with the relative nucleophilicity of these species [5] [13].
The chloride ion serves as an excellent leaving group in nucleophilic substitution reactions of ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride. The strength of the chloride leaving group is enhanced by the electron-withdrawing effect of the sulfonyl moiety, which stabilizes the developing negative charge during the departure of the chloride ion [10] [5].
Leaving Group Ability
The sulfonyl chloride functionality exhibits superior leaving group characteristics compared to simple alkyl chlorides due to the resonance stabilization provided by the sulfonyl group. The sulfur-chlorine bond in sulfonyl chlorides is more polarized than in alkyl chlorides, making the chloride ion more susceptible to displacement [5]. The bicyclic camphor framework does not significantly affect the leaving group ability of the chloride ion, as the electronic effects are primarily transmitted through the sulfur center.
Stereochemical Considerations
The nucleophilic substitution reactions proceed with retention of configuration at the chiral centers of the bicyclic framework. This stereochemical retention is characteristic of substitution reactions occurring at the sulfur center rather than at carbon centers. The SN2 mechanism at sulfur does not involve inversion of configuration, as the reaction occurs at the sulfur atom rather than at the chiral carbon centers [10] [15].
Reaction Mechanism
The departure of the chloride ion occurs in a concerted manner with the approach of the nucleophile, characteristic of an SN2 mechanism. The transition state involves a pentacoordinate sulfur center with trigonal bipyramidal geometry, where the incoming nucleophile and departing chloride occupy axial positions. The rate-determining step involves the formation of this transition state, with the chloride departure being energetically favorable [5] [16].
The choice of solvent significantly influences the reaction rates, yields, and selectivity of nucleophilic substitution reactions involving ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride. Solvent effects can be attributed to several factors, including solvation of reactants and transition states, stabilization of ionic intermediates, and the influence on nucleophile basicity and nucleophilicity [5] [8].
Polar Aprotic Solvents
Polar aprotic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are commonly employed for nucleophilic substitution reactions. These solvents provide adequate solvation of the ionic transition state while not competing with the nucleophile for reaction with the electrophilic sulfur center. Dichloromethane is particularly favored due to its ability to dissolve both the substrate and most nucleophiles while maintaining chemical inertness [7] [8].
Solvent Effects on Reaction Rates
Solvent | Polarity | Relative Rate | Comments |
---|---|---|---|
Dichloromethane | Moderate | 1.0 | Standard conditions |
Tetrahydrofuran | Moderate | 0.8 | Good for amines |
Acetonitrile | High | 1.2 | Faster reactions |
Toluene | Low | 0.3 | Slower reactions |
Methanol | High | 0.9 | Protic effects |
Protic Solvent Effects
Protic solvents such as methanol and ethanol can participate in competitive reactions with ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride, leading to the formation of sulfonate esters. Additionally, protic solvents can solvate nucleophiles through hydrogen bonding, which may reduce their nucleophilicity and alter reaction rates [5] [17].
Temperature Dependencies
The reaction rates are temperature-dependent, with higher temperatures generally leading to increased reaction rates. However, elevated temperatures may also promote side reactions or decomposition of the substrate. The optimal temperature range for most nucleophilic substitution reactions is 0°C to 40°C, depending on the specific nucleophile and solvent system employed [8] [13].
Ionic Strength Effects
The presence of ionic species in solution can influence reaction rates through electrostatic effects. High ionic strength solutions may stabilize charged transition states, leading to enhanced reaction rates. Conversely, the presence of competing ions may interfere with the reaction mechanism [5].
Computational chemistry methods have been employed to investigate the reaction mechanisms and energetics of nucleophilic substitution reactions involving ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride. These studies provide valuable insights into transition state structures, activation energies, and the factors controlling reaction selectivity [10] [18] [19].
Density Functional Theory Studies
Density functional theory calculations using the B3LYP functional have been employed to model the nucleophilic substitution mechanisms. These calculations reveal the geometric and electronic structures of transition states, providing detailed information about the reaction pathways and energy profiles [18] [19].
Theoretical Computational Data
Parameter | SN2 with NH₃ | SN2 with MeOH | Method |
---|---|---|---|
Activation Energy (kcal/mol) | 12.5 | 14.2 | DFT/B3LYP |
Transition State Energy (kcal/mol) | 15.2 | 17.1 | DFT/B3LYP |
Reaction Energy (kcal/mol) | -8.3 | -6.7 | DFT/B3LYP |
HOMO Energy (eV) | -9.2 | -9.5 | DFT/B3LYP |
LUMO Energy (eV) | 1.8 | 1.6 | DFT/B3LYP |
Transition State Structures
Computational studies reveal that the transition states for nucleophilic substitution reactions exhibit trigonal bipyramidal geometry around the sulfur center. The incoming nucleophile and departing chloride ion occupy axial positions, while the three remaining substituents (including the bicyclic camphor framework) occupy equatorial positions. This geometry is consistent with the SN2 mechanism at sulfur centers [10] [18].
Activation Energy Analysis
The calculated activation energies for nucleophilic substitution reactions are consistent with experimental observations of reaction rates. Nitrogen nucleophiles generally exhibit lower activation energies compared to oxygen nucleophiles, reflecting their higher nucleophilicity. The bicyclic camphor framework introduces modest steric effects that slightly increase activation energies compared to simple methanesulfonyl chloride [18] [19].
Molecular Orbital Analysis
The frontier molecular orbital analysis reveals that the LUMO is primarily localized on the sulfur center and the sulfur-chlorine bond, consistent with the electrophilic nature of the sulfur atom. The HOMO-LUMO energy gap provides insight into the reactivity of the compound, with smaller gaps generally corresponding to higher reactivity [18] [19].
Solvation Effects in Computational Models
Corrosive